8-Hydroxy Aliskiren-d3 Fumarate (2:1) is a deuterated derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. This compound is categorized under stable isotope-labeled compounds, which are essential for various scientific applications, including pharmacokinetic studies and metabolic research. The molecular formula of 8-Hydroxy Aliskiren-d3 Fumarate is , with a molecular weight of approximately 1263.68 g/mol .
8-Hydroxy Aliskiren-d3 Fumarate is synthesized as a stable isotope-labeled compound, which means it contains deuterium atoms instead of regular hydrogen. This labeling allows for enhanced tracking and analysis in biological systems. The compound is classified within the broader category of renin inhibitors, specifically targeting the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation .
The synthesis of 8-Hydroxy Aliskiren-d3 Fumarate typically involves several steps, including the modification of the parent compound, Aliskiren. The process may include:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are often employed to analyze the product and confirm its structure .
The molecular structure of 8-Hydroxy Aliskiren-d3 Fumarate can be represented using various notations:
N[C@H]([C@@H](O)C[C@@H](C(C)C)C(NCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(N)=O)=O)C[C@@H](C(C)C)C(O)C1=CC(OCCCOC)=C(OC)C=C1.OC(/C=C/C(O)=O)=O.N[C@H]([C@@H](O)C[C@@H](C(C)C)C(NCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(N)=O)=O)C[C@@H](C(C)C)C(O)C2=CC(OCCCOC)=C(OC)C=C2
.The accurate mass of 8-Hydroxy Aliskiren-d3 Fumarate is reported as 1262.86 g/mol, with a molecular weight of 1263.68 g/mol . The compound features multiple functional groups that contribute to its biological activity.
8-Hydroxy Aliskiren-d3 Fumarate undergoes various chemical reactions typical for amides and esters. These may include hydrolysis under acidic or basic conditions, which can lead to the release of the parent amine or carboxylic acid components.
The reactivity profile of this compound can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to monitor reaction progress and product formation.
The mechanism of action for 8-Hydroxy Aliskiren-d3 Fumarate mirrors that of its parent compound, Aliskiren. It acts as a direct renin inhibitor:
Data indicate that this mechanism effectively lowers blood pressure in hypertensive models through both direct inhibition and downstream effects on the renin-angiotensin-aldosterone system .
8-Hydroxy Aliskiren-d3 Fumarate has significant applications in scientific research:
This compound's unique properties make it valuable for researchers investigating hypertension and related cardiovascular conditions .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: